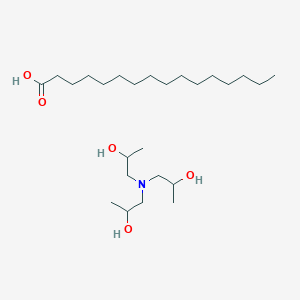

Tris(2-hydroxypropyl)ammonium palmitate

Description

Properties

CAS No. |

84473-70-1 |

|---|---|

Molecular Formula |

C25H53NO5 |

Molecular Weight |

447.7 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;hexadecanoic acid |

InChI |

InChI=1S/C16H32O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-15H2,1H3,(H,17,18);7-9,11-13H,4-6H2,1-3H3 |

InChI Key |

GXYBLEMGMSZXGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Tris 2 Hydroxypropyl Ammonium Palmitate and Analogues

Established Synthetic Pathways via Amine-Acid Reaction

The most direct and established method for synthesizing Tris(2-hydroxypropyl)ammonium palmitate is through a simple acid-base reaction. This involves the proton transfer from a carboxylic acid to a tertiary amine. bohrium.comresearchgate.net In the specific case of this compound, palmitic acid acts as the proton donor and Tris(2-hydroxypropyl)amine serves as the proton acceptor.

This reaction is typically carried out by mixing equimolar amounts of the two reactants, often in a solvent to facilitate mixing and heat transfer, although solvent-free conditions are also possible. bohrium.comnih.gov The reaction can be represented as follows:

Palmitic Acid + Tris(2-hydroxypropyl)amine → this compound

The formation of the resulting salt is driven by the strong affinity of the amine's nitrogen atom for a proton from the carboxylic acid group. Studies on similar systems, such as the reaction of Tris(2-hydroxypropyl)amine with other carboxylic acids like salicylic, nicotinic, and malonic acids, have confirmed the formation of stable ammonium (B1175870) salts. bohrium.comresearchgate.net The reaction conditions, such as temperature and the use of a solvent, can influence the reaction rate and the purity of the final product. For instance, heating is sometimes employed to ensure the completion of the reaction, but care must be taken to avoid decomposition or unwanted side reactions, such as ester formation. nih.gov

Interactive Table 1: General Conditions for Amine-Acid Reaction

| Parameter | Condition | Rationale |

| Reactants | Palmitic Acid, Tris(2-hydroxypropyl)amine | Acid and base for salt formation. |

| Stoichiometry | Equimolar | Ensures complete reaction of both components. |

| Solvent | Optional (e.g., Methanol) | Facilitates mixing and heat transfer. nih.gov |

| Temperature | Room Temperature to Elevated | To overcome activation energy and ensure completion. nih.gov |

| Post-Reaction | Solvent removal (if applicable) | To isolate the pure product. nih.gov |

Advanced Approaches for Functionalized Analogue Synthesis

Beyond the straightforward amine-acid reaction, several advanced synthetic strategies can be employed to create functionalized analogues of this compound. These methods offer greater control over the molecular architecture and can introduce specific functionalities for targeted applications.

Quaternization Reactions Involving Fatty Acid Derivatives

Quaternization is a common method for synthesizing cationic surfactants. This process involves the alkylation of a tertiary amine to form a quaternary ammonium salt. rsc.orgnih.gov To synthesize analogues of this compound, a fatty acid derivative can be reacted with a suitable tertiary amine. For instance, an alkyl halide derived from palmitic acid could be used to quaternize an amine.

Alternatively, fatty acid chlorides, such as lauroyl chloride, have been used to condense with esterified amino acids in an aqueous environment to form cationic surfactants. google.comgoogle.com This approach could be adapted using a palmitoyl (B13399708) derivative to create structurally similar compounds. The synthesis of quaternary ammonium compounds from fatty amides and alkyl halides has also been reported, providing another pathway to similar structures. nih.gov

Modification of Polymeric Systems with Hydroxypropyl Ammonium Moieties

Polymeric materials can be functionalized by grafting smaller molecules onto their backbones to impart desired properties. To create polymeric analogues, a polymer with suitable reactive sites can be modified with hydroxypropyl ammonium moieties. For example, grafting of cationic vinyl monomers with quaternary ammonium groups, such as methacryloxyethyltrimethyl ammonium chloride, onto a polypropylene (B1209903) backbone has been demonstrated. ijcce.ac.ir

Another approach involves the synthesis of polymers with pendant fatty acid chains. For example, polymers with fatty acid side chains have been synthesized by functionalizing oleic, palmitic, myristic, and lauric acids with 2-hydroxyethyl methacrylate, followed by radical polymerization. researchgate.net Similarly, hydroxypropyl starch has been grafted with acrylamide (B121943) to create functional polymers. tandfonline.com These methodologies could be adapted to incorporate this compound-like structures into a polymeric framework, leading to materials with unique amphiphilic and potentially stimuli-responsive properties. The "grafting to" and "grafting from" methods are two primary strategies for attaching polymer chains to a surface or another polymer backbone. rsc.orgnih.gov

Interactive Table 2: Polymer Modification Strategies

| Polymer Backbone | Grafted Moiety/Monomer | Synthetic Method | Reference |

| Polypropylene | Methacryloxyethyltrimethyl ammonium chloride | Suspension solid-state grafting | ijcce.ac.ir |

| Poly(methacrylate) | Fatty acid (palmitic, oleic, etc.) | Radical polymerization | researchgate.net |

| Hydroxypropyl starch | Acrylamide | Aqueous polymerization | tandfonline.com |

| Polypropylene | Hydroxypropyl guargum-g-polyacrylamide | Ceric ion induced redox polymerization | ias.ac.in |

Exploration of Bio-derived Precursors for Palmitate Moiety

The utilization of renewable resources is a cornerstone of green chemistry. Palmitic acid, the hydrophobic tail of the target compound, can be sourced from various biological origins, such as palm oil. nih.gov The use of bio-derived feedstocks for the synthesis of surfactants and polymers is a growing area of research. nih.govresearchgate.net

For example, fatty acids from vegetable oils can be converted into functionalized monomers for polymer synthesis. rsc.org Palm fatty acid distillate, a byproduct of palm oil refining, has been explored as a raw material for the synthesis of butyl esters via enzymatic processes. csic.es Furthermore, the biosynthesis of palmitic acid itself from acetyl-CoA and malonyl-CoA in organisms is a well-understood process, highlighting the natural availability of this key precursor. slideshare.netrathbiotaclan.comlibretexts.org The direct use of these naturally sourced palmitic acid or its derivatives in the synthesis of this compound represents a more sustainable approach.

Green Chemistry Principles in the Synthesis of Related Amphiphiles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com These principles are increasingly being applied to the synthesis of amphiphilic compounds.

One key aspect is the use of biocatalysts, such as enzymes. Lipases, for example, have been extensively used for the synthesis of fatty alkanolamides and fatty acid esters under mild conditions. nih.govukm.my The enzymatic synthesis of alkanolamides from fatty acids and monoethanolamine has been demonstrated, often in solvent-free systems to increase efficiency and reduce waste. nih.gov This approach avoids the high temperatures and pressures often required in industrial N-acylation processes. ukm.my

Solvent-free synthesis is another important green chemistry principle. Reactions can be carried out using the reactants themselves as the solvent, which is particularly feasible when the reactants are liquid at the reaction temperature. nih.gov Microwave-assisted synthesis has also emerged as a green technique for the synthesis of fatty acid alkanolamides, offering rapid reaction times and high conversions without the need for a catalyst. rasayanjournal.co.in The use of renewable feedstocks, as discussed in the previous section, is also a fundamental principle of green chemistry.

Interactive Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Amphiphile Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Sourcing fatty acids from vegetable oils. | Palmitic acid from palm oil. | nih.gov |

| Catalysis | Employing biocatalysts like lipases for esterification and amidation. | Enzymatic synthesis of fatty alkanolamides. | nih.govukm.my |

| Safer Solvents and Auxiliaries | Conducting reactions in solvent-free systems. | Solvent-free enzymatic synthesis of lauramide. | nih.gov |

| Design for Energy Efficiency | Utilizing microwave irradiation to accelerate reactions. | Non-catalytic synthesis of fatty acid alkanolamides under microwave irradiation. | rasayanjournal.co.in |

Molecular Interactions and Mechanistic Studies of Tris 2 Hydroxypropyl Ammonium Palmitate

Interfacial Phenomena and Surfactant Mechanisms

As a surfactant, the behavior of tris(2-hydroxypropyl)ammonium palmitate is most prominent at interfaces, such as the boundary between oil and water or air and water. Its molecular structure is purpose-built to reduce the energetic penalty of maintaining such interfaces, leading to phenomena like emulsification and surface tension reduction.

The primary role of this compound as a surfactant is to act as an emulsifying agent, enabling the dispersion of one immiscible liquid into another, such as oil into water. youtube.com The mechanism is based on the formation of supramolecular structures called micelles. wwnorton.com

In an aqueous environment, the this compound molecules self-assemble to minimize unfavorable interactions between the hydrophobic palmitate tails and polar water molecules. They form spherical aggregates where the hydrophobic, nonpolar hydrocarbon tails are sequestered in the core of the sphere. wwnorton.comyoutube.com The exterior surface of the micelle is composed of the hydrophilic head groups—the positively charged ammonium (B1175870) center and the polar hydroxyl (-OH) groups of the TPA cation, along with the negatively charged carboxylate group of the palmitate. wwnorton.com This charged, polar surface readily interacts with the surrounding water molecules through ion-dipole interactions, allowing the entire micelle to remain dispersed in water. youtube.com

When a nonpolar substance like oil is introduced, the hydrophobic core of the micelle can encapsulate the oil droplets. The nonpolar tails of the soap molecules dissolve in the oil, while the hydrophilic head groups remain exposed to the water, effectively creating a stable oil-in-water emulsion. wwnorton.com The stabilization arises from two main factors:

Steric Hindrance: The bulky tris(2-hydroxypropyl)ammonium head groups on the surface of the micelles create a physical barrier that prevents the encapsulated oil droplets from coalescing.

Electrostatic Repulsion: The net charge on the surface of the micelles causes them to repel one another, further contributing to the stability of the dispersion. wwnorton.com

Studies on analogous alkanolamine soaps, such as those based on triethanolamine (B1662121) and stearic acid, confirm their ability to form stable lamellar gel phases and other liquid crystalline structures in water, which are fundamental to their emulsifying power in various formulations. researchgate.net

Intra- and Intermolecular Forces within the Compound

The structure, conformation, and aggregation of this compound are dictated by a combination of strong and weak molecular forces. These forces operate both within a single ion pair (intramolecular) and between different ion pairs and surrounding solvent molecules (intermolecular).

Hydrogen bonding plays a critical role in the structure and interactions of this compound. The tris(2-hydroxypropyl)ammonium cation contains multiple sites for hydrogen bonding: the three hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, and the protonated amine (N-H+) is a strong hydrogen bond donor. bohrium.comresearchgate.net The palmitate anion's carboxylate group (-COO⁻) contains two oxygen atoms that are strong hydrogen bond acceptors.

Crystal structure analyses of other tris(2-hydroxypropyl)ammonium salts reveal extensive networks of hydrogen bonds that define the conformation of the cation and its interaction with the anion. bohrium.comresearchgate.net The TPA cation can adopt different conformations, such as a tricyclic endo form, where intramolecular hydrogen bonds exist between the hydroxyl groups and the central nitrogen atom. bohrium.com

In the context of this compound, the following hydrogen bonds are significant:

Cation-Anion: A strong hydrogen bond is expected between the ammonium proton (N-H+) of the cation and the carboxylate oxygen of the palmitate anion.

Inter-ionic: Hydrogen bonds can form between the hydroxyl groups of one TPA cation and the carboxylate group of an adjacent palmitate anion, contributing to the stability of the crystal lattice or aggregated micellar structures.

Interaction with Water: In aqueous solution, the numerous hydroxyl groups and the ionic head groups form extensive hydrogen bonds with water molecules, which is crucial for the compound's solubility and hydrophilic nature. rsc.org

As an ionic compound, the primary force holding this compound together is the electrostatic attraction between the positively charged ammonium center of the cation and the negatively charged carboxylate group of the palmitate anion. youtube.com This strong ion-ion interaction defines the compound as a salt.

In an aqueous medium, these ions may dissociate, and the dominant electrostatic forces become ion-dipole interactions between the charged groups and the polar water molecules. youtube.com These interactions are fundamental to the dissolution of the soap and the stabilization of the hydrophilic head groups at the surface of micelles. wwnorton.com The repulsion between the charged outer surfaces of different micelles is also an electrostatic phenomenon that prevents aggregation and ensures emulsion stability. wwnorton.com

Van der Waals forces, specifically London dispersion forces, are weak, temporary attractions that occur between all molecules. youtube.com These forces are particularly significant between the long, nonpolar hydrocarbon chains of the palmitate anions. youtube.com

In an aqueous environment, the tendency of these nonpolar chains to minimize contact with water and associate with each other gives rise to the hydrophobic effect. This effect is the primary driving force for the formation of micelles. The aggregation of the palmitate tails inside the micelle allows for extensive van der Waals interactions between the chains, creating a stable, nonpolar core. wwnorton.com The collective strength of these numerous, albeit individually weak, interactions is substantial and is fundamental to the compound's ability to solubilize fats and oils.

Summary of Molecular Interactions

The table below summarizes the key molecular forces involved in the function of this compound.

| Interaction Type | Participating Groups | Significance | References |

| Electrostatic (Ion-Ion) | Tris(2-hydroxypropyl)ammonium (R₃N⁺H) and Palmitate (R'COO⁻) | Forms the primary ionic bond of the salt. | wwnorton.com, youtube.com |

| Electrostatic (Ion-Dipole) | Ionic head groups and polar water molecules | Governs water solubility and stabilizes micelles in aqueous solution. | wwnorton.com, youtube.com |

| Hydrogen Bonding | -OH and N⁺-H groups on cation; -COO⁻ group on anion; Water | Stabilizes cation-anion interaction, influences cation conformation, and enables hydrophilicity. | bohrium.com, researchgate.net, rsc.org |

| Van der Waals Forces (London Dispersion) | Nonpolar alkyl chains of palmitate | Promotes aggregation of hydrophobic tails within the micelle core. | wwnorton.com, youtube.com |

| Hydrophobic Interactions | Nonpolar alkyl chains of palmitate in water | Drives the self-assembly of molecules into micelles, which is essential for emulsification. | wwnorton.com, youtube.com |

Interactions with Biochemical Components and Model Biological Systems

Membrane Disruption and Permeability Modulation (General QAC Mechanisms)

Quaternary Ammonium Compounds (QACs) are cationic surfactants that primarily exert their biological effects through profound interactions with cellular membranes. The initial step in this process is an electrostatic attraction between the positively charged quaternary nitrogen head of the QAC and the anionic components of microbial cell membranes, such as the phosphate (B84403) groups of phospholipids (B1166683) and, in the case of Gram-positive bacteria, teichoic acids. This electrostatic binding concentrates the QAC molecules at the cell surface.

Following this initial adhesion, the hydrophobic alkyl chains of the QACs penetrate and embed themselves into the hydrophobic core of the lipid bilayer. This insertion disrupts the highly ordered structure of the membrane, leading to a cascade of destabilizing events. The integration of these bulky molecules interferes with the tight packing of the native phospholipids, which increases the fluidity and disorganization of the membrane. This structural perturbation compromises the membrane's integrity, creating transient pores or defects. The formation of these pores leads to the leakage of essential low-molecular-weight cytoplasmic constituents, including critical ions like potassium (K+) and protons (H+), as well as nucleotides. The dissipation of these ion gradients disrupts vital cellular processes that depend on membrane potential, such as ATP synthesis and active transport.

At higher concentrations, the surfactant properties of QACs can lead to the complete solubilization of the membrane, a detergent-like effect that results in cell lysis and death. The efficacy of these membrane-disrupting actions is closely linked to the molecular architecture of the QAC, with the length of the alkyl chain being a particularly critical determinant of activity.

Table 1: General Mechanisms of QAC Interaction with Cell Membranes

Enzyme and Protein Interaction Mechanisms (General QAC Mechanisms)

In addition to their effects on cell membranes, Quaternary Ammonium Compounds (QACs) can significantly inhibit cellular function by interacting with and denaturing proteins and enzymes. This represents a crucial secondary mechanism of their action. The interactions are driven by a combination of forces stemming from the amphiphilic nature of QAC molecules.

The positively charged headgroup of a QAC can form electrostatic bonds with negatively charged residues on a protein's surface, such as the carboxylate groups of aspartic acid and glutamic acid. Simultaneously, the nonpolar alkyl tail can engage in hydrophobic interactions with nonpolar regions of the protein. These hydrophobic regions are often integral to maintaining the protein's correct three-dimensional structure, being buried within its core.

The binding of QACs can disrupt the delicate balance of forces that maintain the native, functional conformation of a protein. This can lead to the unfolding and denaturation of the protein, rendering it inactive. For enzymes, this interaction can manifest as a direct blockage of the active site, preventing substrate binding. Alternatively, binding at an allosteric site can induce conformational changes that are transmitted to the active site, impairing its catalytic efficiency. The ultimate result is the inhibition of vital metabolic pathways and the disruption of cellular processes that rely on the functions of these proteins.

Table 2: General Mechanisms of QAC Interaction with Proteins and Enzymes

Nucleic Acid Condensation and Complexation

As a cationic lipid, this compound has the inherent ability to interact with polyanionic molecules such as nucleic acids (DNA and RNA). The fundamental driving force for this interaction is the strong electrostatic attraction between the positively charged ammonium headgroup of the lipid and the repeating negatively charged phosphate groups that form the backbone of nucleic acids.

This interaction leads to the spontaneous self-assembly of the lipid and nucleic acid into structured nanoparticles known as lipoplexes. In this process, the cationic lipid molecules effectively neutralize the negative charges of the nucleic acid. This charge neutralization overcomes the electrostatic repulsion that normally keeps the long nucleic acid polymer in an extended conformation, allowing it to condense into a much smaller, more compact state. The lipid molecules arrange themselves around the condensed nucleic acid, forming a protective lipid-based shell.

The physicochemical properties of the resulting lipoplexes, including their size, charge, and morphology, are highly dependent on the formulation parameters. A key factor is the charge ratio (N/P ratio), which is the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate groups in the nucleic acid. The specific molecular structure of the cationic lipid, including its headgroup and hydrophobic tails, also plays a critical role in modulating the efficiency of nucleic acid condensation and the stability of the final complex.

Table 3: Principles of Nucleic Acid Complexation by this compound

Self Assembly and Supramolecular Architectures Formed by Tris 2 Hydroxypropyl Ammonium Palmitate

Formation of Micellar Systems and Vesicles

In aqueous solutions, Tris(2-hydroxypropyl)ammonium palmitate molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic palmitate tails and water. This leads to the formation of various self-assembled structures, including micelles and vesicles. The process is analogous to the behavior of other fatty acid salts, such as palmitic acid neutralized with choline (B1196258) hydroxide (B78521), which also forms a range of aggregates depending on concentration and other factors. nih.gov

At concentrations above the critical micelle concentration (CMC), the surfactant monomers assemble into micelles. rug.nl These are typically spherical or ellipsoidal aggregates where the palmitate chains form a liquid-like hydrophobic core, and the hydrophilic tris(2-hydroxypropyl)ammonium headgroups are exposed to the aqueous solvent on the surface.

In addition to simple micelles, this system can form more complex bilayer structures known as vesicles. Vesicles are spherical, hollow structures composed of a lipid bilayer that encloses an aqueous core. The formation of vesicles from this compound is driven by the packing parameter of the surfactant, which is influenced by the large and sterically demanding tris(2-hydroxypropyl)ammonium headgroup in relation to the cross-sectional area of the palmitate tail. Studies on similar systems, like palmitic acid with choline hydroxide, have shown that vesicles are a common morphology. nih.gov The formation of these varied structures, from micelles to vesicles and other rigid membranes like tubules and cones, is highly dependent on the molar ratio between the acidic and basic components, which directly influences the ionization state and intermolecular interactions. nih.gov

Lamellar Phase Transitions and Structural Polymorphism

This compound is expected to exhibit rich thermotropic and lyotropic polymorphism, forming various lamellar phases. These phases are characterized by the arrangement of the surfactant molecules into extended bilayers separated by layers of water. The structure and properties of these lamellar phases are highly dependent on temperature and hydration.

At lower temperatures, the palmitate chains are typically in a more ordered, all-trans conformation, leading to a crystalline or gel-like (Lβ) lamellar phase. nih.gov In this state, the bilayers are rigid and well-ordered. Upon heating, the system undergoes a phase transition to a liquid-crystalline (Lα) phase. nih.gov This transition involves the "melting" of the hydrocarbon chains, which adopt a more disordered, liquid-like state with rotational and conformational freedom. This phase transition is a key feature of many lipid bilayer systems and is accompanied by significant changes in the physical properties of the assembly, such as bilayer thickness and fluidity. nih.gov

The tris(2-hydroxypropyl)ammonium cation itself can exist in different conformations, such as tricyclic or bicyclic forms, which can be influenced by steric effects and intermolecular interactions within the crystal or aggregate structure. bohrium.com This conformational flexibility of the headgroup can contribute to the structural polymorphism of the self-assembled system, potentially leading to the formation of different lamellar or non-lamellar phases under varying conditions. The ability of the headgroups to form extensive hydrogen bond networks can also stabilize specific polymorphic forms. rsc.org

Triggered Self-Assembly and Dynamic Systems in Response to Stimuli

The self-assembled architectures of this compound can be designed to be dynamic and responsive to external stimuli. The non-covalent interactions holding the supramolecular structures together can be disrupted or altered by changes in the environment, leading to a transformation from one type of aggregate to another.

Influence of Environmental Parameters on Self-Assembly

The supramolecular structures formed by this compound are not static but are in a dynamic equilibrium that is profoundly influenced by the surrounding environmental conditions.

The ionization state of the palmitic acid and tris(2-hydroxypropyl)amine pairing is crucial and is directly controlled by the pH of the aqueous solution. nih.gov At low pH, the palmitic acid is protonated and neutral, while at high pH, it is deprotonated to the palmitate anion. The tris(2-hydroxypropyl)amine is protonated at lower pH values. The balance between the neutral fatty acid, the charged carboxylate, and the charged ammonium (B1175870) headgroup dictates the self-assembly.

A study on the analogous palmitic acid/choline hydroxide system demonstrated that varying the molar ratio of base to acid, which directly alters the pH, leads to a sequence of different self-assembled structures. nih.gov This is due to changes in hydrogen bonding and electrostatic interactions. It is therefore expected that this compound systems would exhibit similar pH-dependent behavior, transitioning between structures like vesicles, lamellar phases, and micelles as the pH is adjusted. nih.gov

Temperature is a critical parameter that affects both the solubility of the surfactant and the fluidity of the hydrophobic chains within the aggregates. nih.gov As temperature increases, the kinetic energy of the molecules rises, which can lead to a decrease in the critical micelle concentration (CMC). mdpi.com

More significantly, temperature induces thermotropic phase transitions within the aggregated structures. nih.gov For lamellar phases, an increase in temperature can cause a transition from a highly ordered gel (Lβ) phase to a disordered liquid-crystalline (Lα) phase. nih.gov This main transition is often characterized by a significant absorption of heat. nih.gov The exact transition temperature for this compound would depend on the specific hydration level and any impurities or additives in the system. In the analogous palmitic acid/choline hydroxide system, temperature is noted as a key factor for tuning the transitions between different self-assembled structures. nih.gov

| Parameter | Observation in Analogous Systems | Reference |

| Main Transition Temperature (Tm) | Cationic lipid DM-TAP shows a highly energetic endothermic transition from a crystalline to a liquid-crystalline phase at 38.4°C. | nih.gov |

| Effect of Temperature Increase | Leads to decreased hydration around hydrophilic groups, increasing system hydrophobicity and promoting micellization. | mdpi.com |

| Structural Transitions | Temperature is a key factor used to tune the transitions between vesicles, lamellar phases, and micelles in fatty acid systems. | nih.gov |

The tris(2-hydroxypropyl)ammonium cation acts as the counter-ion to the palmitate anion. However, the addition of other salts to the solution can introduce competing counter-ions that can significantly affect the self-assembly. The nature of the counter-ion influences micellization primarily by altering the electrostatic repulsion between the charged headgroups. rug.nl

Counter-ions that bind more strongly to the micelle surface (a lower degree of dissociation) are more effective at shielding the electrostatic repulsion between the headgroups. This generally leads to a lower CMC and can favor the growth of micelles from spherical to larger, elongated, or wormlike structures. rug.nl Factors that increase counter-ion binding include lower hydration energy and greater hydrophobicity, which may allow the counter-ion to intercalate between the headgroups at the micellar surface. rug.nl The effectiveness of halide counter-ions, for example, often follows the sequence I⁻ > Br⁻ > Cl⁻ in promoting micellization for cationic surfactants. rug.nl Similarly, for anionic surfactants, the size and hydration of alkali metal counter-ions (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ in terms of hydrated radius) distinctly affects the thermodynamics of micellization. nih.gov The solvent composition, such as the addition of co-solvents, would also alter the dielectric constant of the medium and the solubility of the amphiphile, thereby impacting the entire self-assembly process.

| Factor | Influence on Self-Assembly | Reference |

| Counter-Ion Binding | Stronger binding shields headgroup repulsion, lowers CMC, and can promote growth from spherical to wormlike micelles. | rug.nl |

| Counter-Ion Hydrophobicity | More hydrophobic counter-ions interact more strongly with the micellar surface, decreasing CMC and increasing the degree of counter-ion binding. | rug.nl |

| Hydrated Counter-Ion Size | The effective size of the hydrated counter-ion determines how closely it can approach the micellar surface, influencing the effective surface charge and stability of the aggregate. | rug.nlnih.gov |

Computational and Theoretical Modeling of Tris 2 Hydroxypropyl Ammonium Palmitate Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of tris(2-hydroxypropyl)ammonium palmitate at the electronic level. nih.gov These methods are instrumental in predicting the compound's geometry, stability, and reactivity.

DFT calculations are employed to determine the most stable geometric conformations of the tris(2-hydroxypropyl)ammonium cation and the palmitate anion, as well as the nature of the ionic bond between them. For the tris(2-hydroxypropyl)ammonium cation, studies on analogous hydroxyalkylammonium cations have revealed the possibility of multiple conformations, such as bicyclic and tricyclic structures, arising from intramolecular hydrogen bonding. researchgate.netbohrium.com The relative energies of these conformers dictate their population distribution at a given temperature.

Table 1: Predicted Structural Parameters of a Model Ammonium-Carboxylate Ion Pair from DFT Calculations (Note: Data is representative of typical ammonium-carboxylate interactions as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Unit |

| N-H···O Bond Length | 1.8 - 2.2 | Å |

| O-H···O Bond Length | 1.6 - 2.0 | Å |

| Ion Pair Binding Energy | -80 to -120 | kcal/mol |

| Dipole Moment | 10 - 15 | Debye |

This interactive table provides predicted structural parameters for a model ammonium-carboxylate ion pair based on DFT calculations. The values are typical for such interactions and serve as an estimation in the absence of specific data for this compound.

The primary synthesis route for this compound is a straightforward acid-base neutralization reaction between tris(2-hydroxypropyl)amine and palmitic acid. researchgate.netbohrium.com DFT can be utilized to model the reaction pathway, including the transition state of the proton transfer from the carboxylic acid to the amine.

The calculations can elucidate the role of the solvent in facilitating this proton transfer and predict the reaction's activation energy. By understanding the electronic structure changes throughout the reaction, from reactants to the transition state and finally to the product, a more detailed picture of the reaction mechanism emerges. This includes the charge distribution and the changes in molecular orbitals.

Molecular Dynamics Simulations for Microscopic Structure and Dynamics

Molecular dynamics (MD) simulations bridge the gap between the static picture provided by quantum mechanics and the dynamic behavior of the compound in bulk phases. nih.gov These simulations model the system's evolution over time, providing insights into aggregation behavior and interactions with solvents.

As an amphiphilic molecule, this compound is expected to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are a powerful tool to study the dynamics of this aggregation process.

Simulations can track the spontaneous formation of micelles from randomly distributed surfactant monomers, revealing the timescale of aggregation and the morphology of the resulting aggregates (e.g., spherical, cylindrical). Analysis of the simulation trajectories can provide detailed information about the structure of the micelles, such as the aggregation number (the number of surfactant molecules per micelle), the core-corona structure, and the distribution of counterions around the micelle surface. Coarse-grained models are often employed in these simulations to access the longer timescales required for micellization. acs.org

Table 2: Representative Data from Molecular Dynamics Simulations of Surfactant Aggregation (Note: This data is illustrative of typical ionic liquid surfactant behavior, as specific simulation data for this compound is not available in the cited literature.)

| Property | Value Range | Method |

| Aggregation Number | 50 - 100 | Coarse-Grained MD |

| Micelle Radius | 2.0 - 3.5 nm | All-Atom MD |

| Order Parameter of Alkyl Chains | 0.6 - 0.8 (core) | All-Atom MD |

| Water Penetration into Micelle | Low | All-Atom MD |

This interactive table presents representative data obtained from molecular dynamics simulations of surfactant aggregation. The values are typical for ionic liquid surfactants and provide an estimate of the expected behavior of this compound.

The interaction of this compound with solvent molecules is critical to its behavior. In aqueous solutions, the hydrophilic ammonium (B1175870) headgroup and its hydroxyl groups will form hydrogen bonds with water molecules, while the hydrophobic palmitate tail will be repelled by water. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between different parts of the surfactant and solvent molecules. nih.gov

These RDFs provide a statistical picture of the local solvent structure around the surfactant. For instance, the RDF between the ammonium nitrogen and water oxygen can reveal the hydration shell structure. In non-aqueous solvents, simulations can explore how the solvent interacts with both the ionic and non-polar parts of the molecule, influencing its solubility and aggregation properties.

Predictive Modeling of Molecular Interactions

Predictive modeling encompasses a range of computational techniques aimed at forecasting the properties and behavior of molecules based on their structure. For this compound, this can include predicting its phase behavior and the strength of its interactions in various systems.

Machine learning (ML) models, trained on large datasets of known surfactant properties, are emerging as a powerful tool for the rapid prediction of properties like the CMC and phase behavior. nih.govarxiv.org These models use molecular descriptors, which are numerical representations of the molecule's structure, to correlate structure with properties. While challenges remain, such as the need for large and diverse training datasets, ML offers a promising avenue for accelerating the design of new surfactant systems. nih.gov

Another approach is the use of conductor-like screening models (COSMO-RS), which can predict thermodynamic properties such as activity coefficients and mixing enthalpies based on the calculated surface polarization of the molecules. acs.org This can be used to screen for optimal solvent conditions or to predict the interactions in complex mixtures containing the surfactant. These predictive models, in conjunction with quantum mechanics and molecular dynamics, provide a comprehensive computational toolkit for understanding and harnessing the properties of this compound.

Solubilization Energy and Interaction Parameter Determination

The energy associated with dissolving a solute in a solvent, known as the solubilization energy, and the parameters describing the interactions between the components are critical for understanding and predicting the behavior of a substance in different media. Computational methods can be employed to determine these values.

Molecular dynamics simulations can be used to calculate the solubility of molecules like palmitic acid in various solvents. For instance, simulations have been used to study the solubility of palmitic acid in supercritical carbon dioxide by analyzing the interaction energies between the solute and the solvent molecules. bohrium.com These simulations show that as the interaction energy between palmitic acid and CO2 increases, the dissolution is more favorable. bohrium.com

While specific solubilization energy data for this compound was not found, the general approach would involve:

Building a computational model of the Tris(2-hydroxypropyl)ammonium cation and the palmitate anion.

Building models of various solvent molecules.

Running simulations (e.g., MD or using COSMO-RS) to calculate the free energy change when the ionic liquid is transferred from a vacuum or its pure liquid state into the solvent.

Conductor-like Screening Model (COSMO) for Solution Behavior

The Conductor-like Screening Model (COSMO) and its extension, COSMO-RS, are widely used quantum chemical methods for studying the behavior of molecules in solution. nih.govresearchgate.net These models treat the solvent as a continuum with a specific dielectric constant, which surrounds the solute molecule in a cavity. nih.govresearchgate.net

COSMO works by calculating the electrostatic interaction of a molecule with the solvent. nih.gov It determines the polarization charges on the surface of the molecular cavity that are induced by the solute's polarity. nih.gov This allows for the calculation of the solvation energy, which is a key factor in determining how a compound will behave in a particular solvent. The method can be combined with various quantum chemistry calculations, such as density functional theory (DFT), to determine the charge distribution of the molecule. nih.gov

COSMO-RS extends this by using the calculated surface charges to predict thermodynamic properties of liquid mixtures based on statistical thermodynamics. bohrium.com This makes it particularly useful for screening potential ionic liquids for specific applications, such as extraction processes. nih.govresearchgate.net For example, COSMO-RS has been used to screen a large number of ionic liquids to find the most suitable ones for extracting docosahexaenoic acid (DHA) or alpha-linolenic acid (ALA) from microalgae. nih.govnih.gov These studies demonstrate that the choice of both the cation and the anion significantly affects the extraction capacity. nih.govnih.gov

In the context of this compound, a COSMO-RS analysis would involve the following steps:

Performing a quantum chemical calculation (e.g., DFT) for the Tris(2-hydroxypropyl)ammonium cation and the palmitate anion to generate their respective COSMO files.

Using these files to generate sigma profiles for each ion.

Using the sigma profiles in COSMO-RS software to predict thermodynamic properties such as activity coefficients, solubility, and partition coefficients in various solvents.

Table 2: Parameters in COSMO-RS Calculations

| Parameter | Description | Relevance to Solution Behavior |

| Sigma Profile (σ-profile) | A histogram representing the distribution of charge density on the surface of a molecule. | Determines the molecule's polarity and its capacity for different types of intermolecular interactions (hydrogen bonding, electrostatic, etc.). rsc.org |

| Chemical Potential (μ) | The partial molar Gibbs free energy of a species in a mixture. | Used to calculate phase equilibria, such as vapor-liquid or liquid-liquid equilibria, and thus solubility. |

| Activity Coefficient (γ) | A factor used to account for deviations from ideal behavior in a mixture of chemical substances. | Essential for accurately predicting the behavior of real solutions and for calculating properties like solubility and partition coefficients. |

| Henry's Law Constant (H) | An indicator of the solubility of a gas in a liquid. | Can be calculated using COSMO-RS to understand gas absorption properties of ionic liquids. scm.com |

While specific COSMO studies on this compound are not available in the reviewed literature, the methodology has been successfully applied to a wide range of other ionic liquids, demonstrating its potential for predicting the solution behavior of this compound. scm.com

Advanced Analytical Characterization Techniques for Tris 2 Hydroxypropyl Ammonium Palmitate Research

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure and interactions of Tris(2-hydroxypropyl)ammonium palmitate. These methods probe the electronic and vibrational energy levels of the molecule, offering a wealth of information about its composition and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in both solution and solid states.

¹H and ¹³C NMR Spectroscopy: In solution, ¹H and ¹³C NMR spectra confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. For the Tris(2-hydroxypropyl)ammonium cation, characteristic signals corresponding to the methine (CH), methylene (CH₂), and methyl (CH₃) groups of the hydroxypropyl chains are observed. The palmitate anion displays a distinct set of resonances for the long aliphatic chain, including the carboxylate carbon, the α-methylene group, the bulk methylene groups, and the terminal methyl group. The chemical shifts are sensitive to solvent, concentration, and temperature, which can provide information on intermolecular interactions and aggregation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Palmitate CH₃ | ~0.88 | Triplet | 3H |

| Palmitate (CH₂)n | ~1.25 | Multiplet | 24H |

| Palmitate β-CH₂ | ~1.63 | Multiplet | 2H |

| Palmitate α-CH₂ | ~2.20 | Triplet | 2H |

| Cation CH₃ | ~1.20 | Doublet | 9H |

| Cation N-CH₂ | ~2.8-3.2 | Multiplet | 6H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Group | Predicted Chemical Shift (ppm) |

|---|---|

| Palmitate CH₃ | ~14.1 |

| Palmitate bulk CH₂ | ~22.7 - 31.9 |

| Palmitate α, β, γ CH₂ | ~24.8, 29.1, 34.2 |

| Palmitate COO⁻ | ~179.0 |

| Cation CH₃ | ~20.5 |

| Cation N-CH₂ | ~58-60 |

²H NMR Spectroscopy: Deuterium (²H) NMR is particularly useful for studying the dynamics and ordering of the palmitate chain in aggregated structures like micelles or liquid crystals. By selectively deuterating positions along the alkyl chain, one can measure quadrupolar splittings, which provide quantitative information on the segmental order parameter. This reveals the degree of conformational freedom at different points along the fatty acid chain.

Solid-State NMR Spectroscopy: Solid-state NMR provides insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. acs.orgacs.orgnih.govresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra, revealing information about polymorphism and packing. nih.gov Furthermore, solid-state NMR can be employed to study the interactions between the ammonium (B1175870) headgroup and the carboxylate, as well as the packing of the lipid tails. acs.orgacs.org

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of its functional groups. For this compound, key vibrational bands confirm its structure.

N-H⁺ and O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the hydroxypropyl groups, as well as the N-H⁺ stretching of the ammonium cation, often showing extensive hydrogen bonding.

C-H Stretching: Sharp bands between 2850 and 2960 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in both the cation and the long alkyl chain of the palmitate.

C=O Stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the palmitate anion are observed around 1550-1610 cm⁻¹ and 1400-1470 cm⁻¹, respectively. The exact position of these bands is sensitive to the coordination environment of the carboxylate group.

N-H⁺ Bending: The bending vibration of the N-H⁺ group typically appears in the 1600-1650 cm⁻¹ region. researchgate.net

C-O Stretching: A strong band around 1050-1150 cm⁻¹ is attributed to the C-O stretching of the secondary alcohol groups in the cation.

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H and N-H⁺ Stretching | 3200 - 3400 | Hydroxyl and Ammonium |

| C-H Stretching | 2850 - 2960 | Alkyl Chains |

| N-H⁺ Bending | 1600 - 1650 | Ammonium |

| C=O Asymmetric Stretching | 1550 - 1610 | Carboxylate |

| C=O Symmetric Stretching | 1400 - 1470 | Carboxylate |

UV-Vis Spectroscopy: this compound, being a saturated aliphatic compound, does not possess chromophores that absorb significantly in the conventional UV-Vis region (200-800 nm). nih.govnih.gov The carboxylate and ammonium groups have absorptions in the far UV range. Therefore, UV-Vis spectroscopy is generally not used for direct characterization but can be employed to study interactions with chromophore-containing molecules.

Circular Dichroism (CD) Spectroscopy: Standard this compound is achiral. However, CD spectroscopy would be a powerful technique if a chiral center were introduced into either the cation or the anion. This would allow for the study of chiral self-assembly and induced chirality in aggregated states. For instance, if a chiral guest molecule is incorporated into micelles of the title compound, induced CD signals can provide information about the chiral environment within the aggregate.

Fluorescence quenching is a valuable technique for investigating the formation of micelles and their interactions with other molecules. nih.govpku.edu.cnacs.orgresearchgate.net By introducing a fluorescent probe into a solution of this compound, the critical micelle concentration (CMC) can be determined. Below the CMC, the fluorescence intensity of the probe remains relatively constant. As micelles form above the CMC, the probe can partition into the micellar core, leading to a change in its fluorescence properties (e.g., intensity, lifetime, or emission wavelength).

Furthermore, if a quencher molecule is introduced, the efficiency of quenching can be altered by the presence of micelles, which may sequester the probe, the quencher, or both. This can provide information on the microenvironment of the micelles and their binding constants with guest molecules. nih.govpku.edu.cnacs.org The quenching process can be either dynamic (collisional) or static (formation of a non-fluorescent complex), which can be distinguished by lifetime measurements.

Scattering and Microscopy Techniques

Scattering and microscopy techniques are essential for characterizing the size, shape, and morphology of the supramolecular structures formed by this compound in solution.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials. researchgate.netnih.gov For this compound, SAXS is primarily used to study its self-assembly in solution. By analyzing the scattering pattern of X-rays at very small angles, one can obtain information about the size, shape, and arrangement of micelles or other aggregates.

The SAXS data can be used to determine:

The shape of the aggregates: By fitting the scattering data to various models (e.g., spherical, ellipsoidal, cylindrical), the most probable shape of the micelles can be determined.

Inter-aggregate interactions: The structure factor, S(q), which can be extracted from the scattering data at higher concentrations, provides information about the spatial arrangement and interactions between micelles.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale. In the context of this compound, a cationic surfactant, SANS is invaluable for characterizing the size, shape, and aggregation behavior of the micelles and other supramolecular structures it forms in solution. mdpi.com The technique involves bombarding a sample with a collimated beam of neutrons and measuring the intensity of the scattered neutrons at very small angles. mdpi.com

The fundamental advantage of SANS in studying multicomponent systems, such as a surfactant in a solvent, lies in the method of contrast variation. mdpi.comnih.gov By strategically substituting hydrogen with its isotope deuterium in either the solvent or the surfactant molecules, researchers can manipulate the scattering length density (SLD) of different components. nih.gov This allows for the selective highlighting or "matching out" (making invisible to neutrons) of specific parts of the structure, providing unambiguous information about the core-shell structure of a micelle, the location of solubilized molecules, or the conformation of the surfactant's alkyl chains. nih.gov

For this compound, SANS can provide detailed quantitative data on:

Phase Transitions: Monitoring changes in self-assembled structures as a function of concentration, temperature, or addition of other components.

Inter-particle Interactions: Analyzing the forces between micelles, which govern the macroscopic properties of the solution. mdpi.com

The data obtained from SANS experiments are crucial for understanding how the molecular architecture of this compound dictates its self-assembly behavior, which is fundamental to its function in various applications. mdpi.comresearchgate.net

Table 1: Key Parameters Obtainable from SANS Analysis of Surfactant Systems

| Parameter | Description | Relevance to this compound |

| Radius of Gyration (Rg) | A measure of the overall size of the self-assembled structure. | Indicates the dimensions of micelles or vesicles. |

| Scattering Vector (q) | Relates to the angle of scattering and the length scale being probed. | Provides information on structure across different size ranges. |

| Scattering Length Density (SLD) | A measure of the scattering power of a material for neutrons. | Crucial for applying contrast variation techniques. nih.gov |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a single micelle. | A fundamental characteristic of the self-assembly process. |

Scanning Electron Microscopy (SEM) for Microstructure Analysis

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov It provides detailed information about the sample's surface topography and composition at high magnifications. improvedpharma.com Unlike TEM, where electrons pass through the sample, SEM collects electrons that are scattered or emitted from the surface. nih.gov

For the analysis of this compound, SEM is typically used to characterize the compound in its solid or dried state. nih.gov Samples for SEM usually require preparation steps like drying and coating with a thin layer of conductive material to prevent charge buildup. nih.gov Applications of SEM in this context include:

Morphology of Solid Material: Examining the crystal habit, particle size, and shape of the raw this compound powder.

Formulation Analysis: Investigating the microstructure of dried or solid formulations containing the surfactant, such as powders, films, or lyophilized cakes. cosmeticsbusiness.com This can reveal how the surfactant is distributed and interacts with other components. cosmeticsbusiness.com

Surface Characterization: Analyzing the surface texture of materials that have been treated with the surfactant.

For temperature-sensitive or hydrated materials, cryo-SEM, a variation of the technique performed at cryogenic temperatures, can be used to observe samples with minimal artifacts from drying. nih.govmdpi.com

Chromatographic and Electrophoretic Separations

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Charged Aerosol Detection) for Purity and Profile Characterization

The principle of CAD involves three steps:

Nebulization: The HPLC column eluent is converted into an aerosol of fine droplets.

Drying: The mobile phase is evaporated, leaving behind analyte particles.

Detection: These particles are charged by a stream of ionized nitrogen gas, and the total charge is measured by a sensitive electrometer. fishersci.com

Table 2: Applications of HPLC-CAD in Surfactant Analysis

| Application | Description |

| Purity Assessment | Quantifies the main compound and detects impurities, even those with different structures. |

| Stability Studies | Monitors the degradation of the surfactant over time by separating and measuring degradation products. |

| Homologue Distribution | Characterizes the distribution of different alkyl chain lengths if the sample is a mixture. thermofisher.com |

| Formulation Analysis | Quantifies the amount of surfactant in a complex product matrix. |

The combination of a specialty surfactant column, such as an Acclaim Surfactant Plus, with CAD provides a robust method for the comprehensive characterization and quality control of this compound. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Identification and Phospholipid Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is the definitive tool for molecular identification.

After separation by the LC column, molecules are ionized, typically using Electrospray Ionization (ESI), and enter the mass spectrometer. nih.govacs.org The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact molecular ions, confirming the molecular weight of this compound.

The second stage (MS/MS) involves selecting an ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting fragments. This fragmentation pattern provides a "molecular fingerprint" that can be used to:

Confirm Molecular Structure: The fragments correspond to specific parts of the molecule, allowing for unambiguous structural elucidation.

Identify Impurities and Degradants: Unknown peaks in the chromatogram can be identified by analyzing their mass and fragmentation patterns.

Phospholipid Profiling: While this compound is not a phospholipid, LC-MS/MS is the premier technique for analyzing complex lipid mixtures. nih.govresearchgate.net If the surfactant is used in a formulation with lipids, this technique can be used to profile the lipid composition and investigate interactions between the surfactant and the lipids.

The high sensitivity of LC-MS/MS allows for the detection and identification of compounds at very low concentrations, making it essential for thorough characterization and quality control. nih.gov

Electrophoretic Mobility Shift Assays for DNA Binding

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used and sensitive technique to investigate the interactions between nucleic acids (DNA or RNA) and other molecules, typically proteins. nih.govlicorbio.com The fundamental principle of EMSA is that a nucleic acid-molecule complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the unbound nucleic acid, resulting in a "shift" in its position on the gel. licorbio.comnih.gov

This method allows for the qualitative detection of binding and can be adapted for quantitative analysis of binding affinities, stoichiometries, and kinetics. nih.gov The nucleic acid probe is typically labeled with radioactive isotopes, fluorescent dyes, or biotin for detection after electrophoresis. nih.gov

While EMSA is a core technology for studying DNA-protein interactions involved in cellular processes like DNA repair and transcription, its application can be extended to investigate the binding of other types of molecules to DNA. nih.gov Compounds that interact with DNA, such as intercalators or groove binders, can be potential candidates for therapeutic agents. nih.gov However, based on the available scientific literature, specific studies employing electrophoretic mobility shift assays to characterize the DNA binding properties of this compound have not been reported. Therefore, there is no research data to present on this specific application.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. tainstruments.com For a protic ionic liquid (PIL) like this compound, thermal analysis is crucial for determining its operational temperature range, stability, and phase behavior.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. tainstruments.com It provides valuable information on phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). The heat capacity (Cp) of the substance can also be determined from the DSC thermogram. researchgate.net

For Tris(2-hydroxypropyl)ammonium (TPA) salts, which are closely related to the palmitate compound, studies have shown they can be classified as protic ionic liquids or molten salts with melting temperatures below 100 °C. researchgate.net In analogous compounds like Tris(2-hydroxyethyl)ammonium-based PILs, DSC analysis reveals that while some may show a melting point in the first heating cycle, a glass transition is typically observed in subsequent heating and cooling cycles. nih.gov This behavior is influenced by the heating/cooling rates and the presence of impurities. nih.gov The glass transition is an important characteristic of amorphous or non-crystalline materials and signifies a change from a hard, glassy state to a more flexible, rubbery state.

Table 1: Representative Thermal Transitions of a Related Alkanolammonium-Based Protic Ionic Liquid ([TEA][HSUC])

| Thermal Event | First Heating Cycle | Subsequent Cooling/Heating Cycles |

| Melting Temperature (Tm) | 331 K | Not Observed |

| Glass Transition (Tg) | Not Observed | 238 K |

Data adapted from studies on Tris(2-hydroxyethyl)ammonium hydrogen succinate ([TEA][HSUC]), a compound analogous to TPA salts. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Studies on Tris(2-hydroxypropyl)ammonium salts have confirmed their identity as protic ionic liquids and have characterized their thermal stability. researchgate.net For the closely related Tris(2-hydroxyethyl)ammonium-based PILs, TGA has shown relatively low thermal stabilities. nih.gov Isothermal TGA experiments indicated that mass loss for these related compounds can begin at temperatures near 350 K (77 °C). nih.gov The onset temperature for a 5% mass loss (Td,5% onset), a common metric for thermal stability, was found to be between 423 K and 426 K (150-153 °C) for these analogous PILs. nih.gov This suggests that while stable at room temperature, their application at elevated temperatures may be limited.

Table 2: Thermal Stability Data for Analogous Tris(2-hydroxyethyl)ammonium-Based PILs

| Parameter | Temperature Range |

| Initial Mass Loss | ~350 K (~77 °C) |

| 5% Mass Loss Onset (Td,5% onset) | 423 K - 426 K (150 °C - 153 °C) |

Data derived from research on Tris(2-hydroxyethyl)ammonium-based PILs with various anions. nih.gov

Electrochemical and Conductometric Methods

Electrical Conductivity Measurements for Micellization and Ionic Interactions

Electrical conductivity measurements are a fundamental method for studying the behavior of ionic compounds and surfactants in solution. For surfactants like this compound, conductivity is particularly useful for determining the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. This aggregation causes a distinct change in the slope of the conductivity versus concentration plot, allowing for the determination of the CMC.

The ionic nature and interactions of protic ionic liquids, including alkanolammonium-based compounds, can be characterized through conductivity measurements. nih.gov The degree of ionicity, which reflects the extent of proton transfer from the acid to the base, is a key parameter for these materials. nih.gov In aqueous solutions, the formation of micelles is a driving force that can be readily detected by changes in electrical conductivity. researchgate.net

Table 3: Hypothetical Electrical Conductivity Measurement Results for CMC Determination

| Concentration of this compound (mol/L) | Electrical Conductivity (µS/cm) |

| 0.001 | 150 |

| 0.002 | 250 |

| 0.004 | 450 |

| 0.006 | 645 |

| 0.008 (CMC) | 810 |

| 0.010 | 835 |

| 0.012 | 860 |

This table presents illustrative data showing a characteristic break in the conductivity curve at the CMC. Actual values for this compound would require experimental determination.

Potentiometric Titrations (e.g., Conductometric Titration) for Ionization State Determination

This compound is a protic ionic liquid formed by the proton transfer from palmitic acid to the base, Tris(2-hydroxypropyl)amine. researchgate.net However, this proton transfer is often incomplete, leading to an equilibrium mixture of the ionized salt and the neutral parent acid and base species. nih.gov Determining the degree of ionization, or "ionicity," is crucial for understanding the compound's properties.

Potentiometric and conductometric titrations are effective methods for determining the ionization state. In a potentiometric titration, the change in potential (voltage) of a solution is measured as a titrant is added, which can be used to determine the pKa of the acid and base components and thus the extent of proton transfer under specific conditions. Similarly, a conductometric titration monitors the change in electrical conductivity during titration. The conductivity changes as the concentration and mobility of the ionic species in solution are altered by the titrant, allowing for the determination of equivalence points that relate to the ionization state. Research on related protic ionic liquids has utilized potentiometric sensors and titrations to characterize ionic species in solution. researchgate.net

Role and Research Applications in Biochemical and Biomaterial Sciences

Gene Delivery Systems and Nanocarriers

There is no available scientific literature detailing the use of Tris(2-hydroxypropyl)ammonium palmitate in gene delivery systems or as a nanocarrier. Consequently, no research findings exist regarding its potential for plasmid DNA condensation, transfection mechanisms, or its development as a nonviral vector.

Plasmid DNA Condensation and Transfection Mechanisms in Research Models

No studies have been published that investigate the ability of this compound to condense plasmid DNA or elucidate its transfection mechanisms in any research models.

Nonviral Vector Development and Optimization

The development and optimization of this compound as a nonviral vector for gene therapy have not been reported in the scientific literature.

Enzyme and Protein Stabilization Studies

Investigations into the effects of this compound on enzyme and protein stability are absent from published research. There is no data available on its potential to prevent denaturation or aggregation of proteins.

Research in Emulsion and Surfactant Technology for Bio-Applications

While the structural components of this compound—a fatty acid and an amino alcohol—suggest potential surfactant properties, there is a lack of specific research on its application in emulsion and surfactant technology for biological uses.

Biofuel Production Processes Research

No research has been published on the role or application of this compound in any aspect of biofuel production processes.

Enhanced Solubilization of Lipids and Hydrophobic Compounds in Aqueous Systems

There are no available studies that have examined the efficacy of this compound in the solubilization of lipids or other hydrophobic compounds within aqueous systems for bio-applications.

Interdisciplinary Research with Polymers and Biopolymers

Chitosan-Based Composite Material Development for Controlled Assembly

While direct studies on the incorporation of this compound into chitosan-based composites are not extensively documented in publicly available research, the principles of polymer science and the known interactions of similar molecules allow for informed postulation. Chitosan (B1678972), a cationic polysaccharide derived from chitin, is widely explored for biomedical applications due to its biocompatibility and biodegradability.

Amphiphilic chitosan derivatives bearing palmitoyl (B13399708) chains and quaternary ammonium (B1175870) moieties have been successfully synthesized and shown to form nanosized spherical particles capable of complexing with plasmid DNA, indicating the potential for such systems in gene delivery.

Hydrogel Formation and Controlled Release Mechanisms in Model Systems

The incorporation of this compound into hydrogel networks, particularly those based on biopolymers like chitosan, could significantly influence their properties. The amphiphilic nature of the compound can alter the swelling behavior and the mechanical strength of the hydrogel. The hydrophobic palmitate chains can form physical cross-linking points within the hydrogel network, potentially leading to a more robust and stable structure.

In the context of controlled release, this compound could function as a release-modifying agent. For hydrophobic therapeutic agents, the palmitate-rich domains within the hydrogel could act as reservoirs, leading to a sustained release profile. The release mechanism would likely be a combination of diffusion through the hydrogel matrix and the dissociation of the therapeutic agent from the hydrophobic domains. The rate of release could be tailored by adjusting the concentration of this compound, thereby altering the density of these hydrophobic reservoirs. While specific studies on this compound in this context are limited, research on chitosan hydrogels with other cross-linkers has demonstrated pH and thermo-responsive drug release, suggesting that the incorporation of functional molecules can lead to "smart" delivery systems nih.gov.

In Vitro Models for Mechanistic Elucidation (Excluding Human Clinical Trials)

To understand the biochemical and cellular effects of this compound, various in vitro models are employed. These models allow for the detailed investigation of its interactions with cells and biological molecules in a controlled environment.

Cell-Based Assays for Investigating Cellular Uptake and Gene Expression

Cell-based assays are crucial for determining how this compound is taken up by cells and the subsequent effects on gene expression. The cellular uptake of this compound is expected to be influenced by both its cationic head group and its lipid tail. The positively charged ammonium group can facilitate interaction with the negatively charged cell membrane. The palmitate tail, being a long-chain fatty acid, may be transported into the cell via fatty acid transport proteins or through passive diffusion across the lipid bilayer. Studies on the cellular uptake of palmitate itself have been conducted in various cell lines, including cardiac myocytes and endothelial cells, to understand the mechanisms of fatty acid transport nih.gov.

Interactive Data Table: Cellular Uptake and Gene Expression Assay Parameters

| Assay Type | Parameter Measured | Typical Cell Lines | Detection Method | Potential Inhibitors/Modulators |

|---|---|---|---|---|

| Cellular Uptake | Intracellular concentration of a fluorescently labeled palmitate analog | HepG2 (hepatocyte), Caco-2 (intestinal), INS-1E (pancreatic β-cell) | Fluorescence Spectroscopy, Flow Cytometry | Fatty acid transport inhibitors (e.g., Lipofermata) |

| Gene Expression | Changes in mRNA levels of target genes | Various mammalian cell lines | Microarray, RNA-sequencing, qRT-PCR | Signaling pathway inhibitors |

Studies on Microbial Membrane Interaction and Antimicrobial Mechanisms (General QACs)

The primary antimicrobial mechanism of quaternary ammonium compounds (QACs) is the disruption of cell membrane integrity rsc.org. This process is initiated by the electrostatic interaction between the positively charged quaternary nitrogen of the QAC and the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria rsc.org.

Following this initial binding, the hydrophobic alkyl chain, in this case, the palmitate tail of this compound, penetrates the hydrophobic core of the cell membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores. The consequence of this membrane damage is the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death nih.gov. The length of the alkyl chain is a critical factor in the antimicrobial efficacy of QACs, with chain lengths of C12 to C16 generally exhibiting the greatest inhibitory ability nih.gov.

Some bacteria can develop resistance to QACs. One mechanism of resistance involves modifications to the cell membrane's fatty acid composition, which can alter its fluidity and reduce the effectiveness of QAC penetration nih.gov.

Enzymatic Activity Modulation and Biochemical Pathway Analysis (General QACs)

Beyond membrane disruption, QACs can also exert their effects by modulating the activity of essential enzymes and interfering with key biochemical pathways. Once inside the cell, QACs can interact with various intracellular proteins and enzymes. The cationic nature of these compounds can lead to non-specific binding to negatively charged domains on proteins, potentially altering their conformation and inhibiting their function.

For compounds like this compound that contain an ester linkage, there is the potential for interaction with esterase enzymes. Some QACs with ester bonds are designed to be "soft" antimicrobials, meaning they can be hydrolyzed by esterases into less active components, which can reduce their environmental persistence and toxicity mdpi.com. Conversely, the presence of the QAC moiety could also inhibit the activity of certain esterases. Carboxylesterases (CEs), a family of enzymes involved in the hydrolysis of various ester-containing compounds, are known to interact with a wide range of environmental chemicals mdpi.com.

Furthermore, the disruption of cellular processes by QACs can lead to broader effects on biochemical pathways. For example, studies with N-2-Hydroxypropyl trimethyl ammonium chloride chitosan have shown that it can inhibit glycolysis and the tricarboxylic acid (TCA) cycle in Streptococcus mutans by decreasing the activity of key enzymes like pyruvate kinase and succinate dehydrogenase nih.gov. This indicates that QACs can interfere with fundamental energy metabolism in microorganisms.

Interactive Data Table: Effects of General QACs on Microbial Systems

| Mechanism | Target | Observed Effect | Relevant Research Area |

|---|---|---|---|

| Membrane Interaction | Cell membrane phospholipids and proteins | Increased membrane permeability, leakage of intracellular contents, cell lysis | Antimicrobial development |

| Enzymatic Modulation | Intracellular enzymes (e.g., pyruvate kinase, succinate dehydrogenase) | Inhibition of enzymatic activity | Biochemical pathway analysis |

| Resistance Development | Cell membrane fatty acid composition | Altered membrane fluidity, reduced QAC efficacy | Microbial resistance studies |

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing Tris(2-hydroxypropyl)ammonium palmitate with high purity?

- Methodological Answer : Synthesis typically involves proton transfer between tris(2-hydroxypropyl)amine and palmitic acid under controlled stoichiometric conditions. Microwave-assisted synthesis (e.g., 30–60 min at 80–100°C) improves reaction efficiency and purity . Solvent selection (e.g., ethanol or water) and post-synthesis purification via recrystallization or column chromatography are critical. Characterization should include , FTIR (to confirm ionic bonding), and elemental analysis. Thermal stability can be assessed via DSC, revealing decomposition thresholds (~200–250°C) .

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Verify proton environments of the hydroxypropyl groups and palmitate chain (e.g., δ 3.4–3.8 ppm for -CH-O- groups) .

- FTIR : Identify characteristic peaks (e.g., 1700–1750 cm for carboxylate anion; 3200–3500 cm for -OH/N-H stretching) .

- HPLC-MS : Detect impurities or byproducts (e.g., unreacted palmitic acid).

- DSC/TGA : Assess thermal behavior and decomposition profiles .

Q. What experimental designs are effective for studying its surfactant behavior?

- Methodological Answer : Use conductivity measurements to determine critical micelle concentration (CMC). Surface tension analysis (via pendant drop or Wilhelmy plate methods) quantifies adsorption efficiency. Dynamic light scattering (DLS) characterizes micelle size distribution. Compare with structurally similar surfactants (e.g., Tris(2-hydroxyethyl)ammonium palmitate) to evaluate the impact of hydroxypropyl vs. hydroxyethyl groups .

Advanced Research Questions

Q. How do conformational dynamics of the Tris(2-hydroxypropyl)ammonium cation influence interactions with palmitate anions?

- Methodological Answer : Computational studies (DFT, MD simulations) reveal that hydroxypropyl groups adopt bicyclic or tricyclic conformations, affecting hydrogen bonding and cation-anion packing. For example, tricyclic conformations in Tris(2-hydroxypropyl)ammonium salicylate enhance lattice stability compared to bicyclic forms . Apply COSMO-RS models to predict solubility and solvent interactions .

Q. What explains contradictions in reported antimicrobial efficacy across studies?

- Methodological Answer : Variability arises from:

- Alkyl chain length : Longer chains (e.g., palmitate vs. dodecanoate) may reduce MIC values against Gram-positive bacteria but increase cytotoxicity .

- Test strains : Activity against S. aureus vs. E. coli differs due to membrane lipid composition .

- Concentration thresholds : Sub-CMC concentrations may show negligible activity, while post-CMC levels enhance membrane disruption .

Q. Can this compound improve biocompatibility in tissue engineering scaffolds?

- Methodological Answer : Preliminary studies on analogous hydroxypropyl-modified chitosan show enhanced hydrophilicity and protein adsorption in decellularized matrices . For direct application:

- Functionalize scaffolds via ionic crosslinking.

- Assess cytotoxicity (MTT assay) and hemocompatibility (hemolysis rate <5%).

- Compare with unmodified matrices using SEM/confocal microscopy to evaluate cell adhesion .

Q. How do polymorphic forms of Tris(2-hydroxypropyl)ammonium salts impact physicochemical properties?